![molecular formula C23H26FN3O3S B2648399 3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892780-15-3](/img/structure/B2648399.png)
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
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Description
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including derivatives related to the specified compound, were synthesized and showed potent antibacterial activity against gram-positive bacteria. The synthesis involved keto ester condensation and reductive cyclization, highlighting the potential of these compounds in antibacterial applications (Jung, Baek, & Park, 2001).
Cytotoxic Properties for Cancer Treatment
Novel quinoline-3-carbaldehyde hydrazones, some bearing similarities to the specified compound, were synthesized and showed pronounced cancer cell growth inhibitory effects. The compounds demonstrated selective activity against certain cancer cell lines, indicating their potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Nanocrystalline Catalysts in Synthesis
A study utilized nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, showcasing an efficient and green approach in the synthesis of complex molecules. This highlights the role of advanced materials in facilitating chemical reactions related to compounds like the one specified (Murugesan, Gengan, & Krishnan, 2016).
Boron Nitride Nano Materials in Synthesis
Boron nitride nanomaterial-based solid acid catalysts were used for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave conditions. This demonstrates the use of novel nanomaterials in the synthesis of complex quinoline derivatives, potentially enhancing efficiency and sustainability (Murugesan, Gengan, Moodley, & Gericke, 2017).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-15-5-6-16(2)21(11-15)31(29,30)22-14-26(4)19-13-20(18(24)12-17(19)23(22)28)27-9-7-25(3)8-10-27/h5-6,11-14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZDBXQQASDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one |
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